molecular formula C17H15ClN2O3 B8730387 1,2,3,4-tetrahydro-1-(2-chloro-4-nitrobenzoyl)-5H-l-benzazepine

1,2,3,4-tetrahydro-1-(2-chloro-4-nitrobenzoyl)-5H-l-benzazepine

Cat. No. B8730387
M. Wt: 330.8 g/mol
InChI Key: JNDYMCKBERDYHL-UHFFFAOYSA-N
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Patent
US05834461

Procedure details

A solution of 42.6 g (0.211 mol) of 2-chloro-4-nitrobenzoic acid is reacted with 420 ml of thionyl chloride (refluxed for 3 hours and the excess thionyl chloride removed). Toluene is added several times and the solvent removed. The residue is dissolved in 400 ml of CH2Cl2 and added dropwise to a cold (ice bath) solution of 28.2 g (0.192 mol) of 1,2,3,4-tetra-hydro-5H-1-benzazepine and 29.4 ml of triethylamine in 320 ml of dichloromethane. The mixture is stirred at room temperature overnight and is washed with H2O, 10% HCl and 10% NaHCO3. Activated carbon is added to the organic layer and the mixture is filtered through a layer of MgSO4. The solvent is removed under vacuum and the residue chromatographed on silica gel (in two batches) with ethyl acetate-CH2Cl2 (5:95) as eluent. The fractions containing product are combined and the solvent removed. The residue is dissolved in ethyl acetate and the solvent removed (foams). The residue is heated with hexane to give a solid (lumps broken up) and the mixture is filtered. The solid is washed with hexane and dried to give 59.9 g of 1,2,3,4-tetrahydro-1-(2-chloro-4-nitrobenzoyl)-5H-l-benzazepine as off-white crystals, m.p. 112°-114° C., mass spectrum (CI) 321 (MH+)
Quantity
42.6 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
reactant
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step Two
Quantity
29.4 mL
Type
reactant
Reaction Step Two
Quantity
320 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.S(Cl)(Cl)=O.[NH:18]1[C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=2[CH2:22][CH2:21][CH2:20][CH2:19]1.C(N(CC)CC)C>ClCCl>[Cl:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([N:18]1[C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=2[CH2:22][CH2:21][CH2:20][CH2:19]1)=[O:6]

Inputs

Step One
Name
Quantity
42.6 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
420 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
28.2 g
Type
reactant
Smiles
N1CCCCC2=C1C=CC=C2
Name
Quantity
29.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
320 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the excess thionyl chloride removed)
ADDITION
Type
ADDITION
Details
Toluene is added several times
CUSTOM
Type
CUSTOM
Details
the solvent removed
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 400 ml of CH2Cl2
WASH
Type
WASH
Details
is washed with H2O, 10% HCl and 10% NaHCO3
ADDITION
Type
ADDITION
Details
Activated carbon is added to the organic layer
FILTRATION
Type
FILTRATION
Details
the mixture is filtered through a layer of MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel (in two batches) with ethyl acetate-CH2Cl2 (5:95) as eluent
ADDITION
Type
ADDITION
Details
The fractions containing product
CUSTOM
Type
CUSTOM
Details
the solvent removed
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
the solvent removed (foams)
TEMPERATURE
Type
TEMPERATURE
Details
The residue is heated with hexane
CUSTOM
Type
CUSTOM
Details
to give a solid (lumps broken up)
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
The solid is washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C(=O)N2CCCCC3=C2C=CC=C3)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 59.9 g
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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